3-[2-[4-(2,3-Dihydro-1,4-benzodioxin-3-carbonyl)piperazino]-2-keto-ethyl]-7,8-dihydroxy-4-methyl-coumarin
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Overview
Description
3-[2-[4-(2,3-Dihydro-1,4-benzodioxin-3-carbonyl)piperazino]-2-keto-ethyl]-7,8-dihydroxy-4-methyl-coumarin is a complex organic compound that combines multiple functional groups, including a coumarin core, a piperazine ring, and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[4-(2,3-Dihydro-1,4-benzodioxin-3-carbonyl)piperazino]-2-keto-ethyl]-7,8-dihydroxy-4-methyl-coumarin involves several steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized from catechol and ethylene glycol under acidic conditions.
Coupling with Piperazine: The benzodioxin derivative is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazino-benzodioxin intermediate.
Coumarin Synthesis: The coumarin core is synthesized via the Pechmann condensation reaction, involving the reaction of a phenol with a β-keto ester under acidic conditions.
Final Coupling: The piperazino-benzodioxin intermediate is then coupled with the coumarin derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and the coupling reactions, as well as the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxy groups on the coumarin ring.
Reduction: Reduction reactions can occur at the keto group in the piperazino-ethyl chain.
Substitution: The benzodioxin moiety can undergo electrophilic substitution reactions, particularly at the aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural complexity allows it to interact with multiple biological targets, making it useful in drug discovery and development .
Medicine
Its coumarin core is known for its anticoagulant properties, while the piperazine and benzodioxin moieties can enhance its pharmacokinetic and pharmacodynamic profiles .
Industry
In industry, this compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-[4-(2,3-Dihydro-1,4-benzodioxin-3-carbonyl)piperazino]-2-keto-ethyl]-7,8-dihydroxy-4-methyl-coumarin involves multiple pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, which are involved in drug metabolism.
Receptor Binding: The piperazine ring can interact with various receptors in the body, modulating their activity.
Antioxidant Activity: The dihydroxy groups on the coumarin ring can scavenge free radicals, providing antioxidant benefits.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-propenoic acid
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
- 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde
Uniqueness
The uniqueness of 3-[2-[4-(2,3-Dihydro-1,4-benzodioxin-3-carbonyl)piperazino]-2-keto-ethyl]-7,8-dihydroxy-4-methyl-coumarin lies in its combination of functional groups. The presence of the coumarin core, piperazine ring, and benzodioxin moiety in a single molecule provides a unique set of chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C25H24N2O8 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
3-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethyl]-7,8-dihydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C25H24N2O8/c1-14-15-6-7-17(28)22(30)23(15)35-25(32)16(14)12-21(29)26-8-10-27(11-9-26)24(31)20-13-33-18-4-2-3-5-19(18)34-20/h2-7,20,28,30H,8-13H2,1H3 |
InChI Key |
GULVEVUQDYPBJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4 |
Origin of Product |
United States |
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